1-(Methylsulfonyl)-4-piperidinecarbonyl chloride

Description

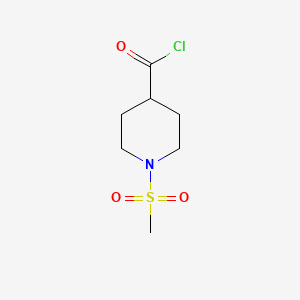

1-(Methylsulfonyl)-4-piperidinecarbonyl chloride is a specialized piperidine derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 1-position and a reactive carbonyl chloride (-COCl) moiety at the 4-position. This compound is pivotal in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced intermediates. Its sulfonyl group enhances electrophilicity and solubility, while the carbonyl chloride enables facile nucleophilic substitutions (e.g., amidation, esterification).

Synthesis protocols for analogous compounds often involve reacting piperidine precursors with sulfonyl chlorides or carboxylic acid derivatives under controlled conditions. For example, 1-Methylpiperid-4-ylcarbonyl chloride hydrochloride (a structural analog) is synthesized by treating 1-methylpiperidine-4-carboxylic acid with oxalyl chloride in dichloromethane . Similarly, methylsulfonyl chloride is frequently employed as an oxidant and condensing agent in coupling reactions .

Properties

IUPAC Name |

1-methylsulfonylpiperidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO3S/c1-13(11,12)9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDMYXJXBUZNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477826 | |

| Record name | 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241138-40-9 | |

| Record name | 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methanesulfonylpiperidine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Description

A common laboratory-scale method involves reacting 4-piperidinecarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The base scavenges the hydrochloric acid generated during the reaction, facilitating the formation of the target compound.

- Reaction conditions: Typically conducted at low temperatures (0–5 °C) to avoid decomposition and side reactions.

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran are used to maintain reaction control.

- Yield: High yields are reported when temperature and stoichiometry are carefully controlled.

Reaction Scheme

$$

\text{4-Piperidinecarboxylic acid} + \text{Methanesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Low temp}} \text{1-(Methylsulfonyl)-4-piperidinecarbonyl chloride}

$$

Advantages

- Straightforward and direct.

- Mild reaction conditions.

- Good selectivity and yield.

Limitations

- Requires careful temperature control.

- Sensitive to moisture, as acid chlorides hydrolyze readily.

Industrial Scale Preparation via Chlorination of Methanesulfonic Acid Derivatives

Reaction Conditions

- Elevated temperatures (50–80 °C) for chlorination step.

- Use of inert atmosphere to prevent moisture ingress.

- Solvents such as toluene or chlorinated solvents.

Advantages

- Scalable and efficient for industrial production.

- High purity product due to controlled conditions.

- Suitable for large batch synthesis.

Limitations

- Use of hazardous reagents (phosgene, thionyl chloride) requires strict safety measures.

- Requires specialized equipment for handling corrosive reagents.

Alternative Synthetic Routes and Precursors

Use of 1-Benzyl-4-piperidone Derivatives

A related synthetic approach involves preparing 1-benzyl-4-piperidone derivatives as intermediates, which can then be converted to the target compound after appropriate functional group transformations.

- Example: Preparation of 1-benzyl-4-piperidone via sodium-mediated reactions in toluene/methanol followed by hydrolysis and purification steps.

- Subsequent steps: Removal of benzyl protecting group and introduction of methylsulfonyl and acid chloride functionalities.

This approach is more complex and typically used when specific substitution patterns on the piperidine ring are required.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct reaction of 4-piperidinecarboxylic acid with methanesulfonyl chloride | 4-Piperidinecarboxylic acid, methanesulfonyl chloride | Triethylamine (base) | Low temp (0–5 °C), anhydrous solvent | Simple, high yield, mild conditions | Sensitive to moisture, temperature control needed |

| Industrial chlorination of methanesulfonic acid derivatives | Methanesulfonic acid, 4-piperidinecarboxylic acid | Thionyl chloride or phosgene | Elevated temp, inert atmosphere | Scalable, efficient, high purity | Hazardous reagents, requires safety measures |

| Multi-step synthesis via 1-benzyl-4-piperidone intermediates | Benzylamine derivatives, sodium, toluene, methanol | Sodium, acid/base reagents | Reflux, hydrolysis steps | Allows structural modifications | More complex, multiple steps |

Research Findings and Analytical Data

- Purity and Characterization: The final compound is characterized by spectral methods such as NMR, IR, and mass spectrometry. The presence of the carbonyl chloride group is confirmed by characteristic IR absorption near 1800 cm⁻¹, and the methylsulfonyl group shows strong S=O stretching bands near 1350 and 1170 cm⁻¹.

- Yield: Reported yields for the direct method often exceed 80%, while industrial methods can achieve yields above 90% due to optimized conditions.

- Stability: The compound is moisture sensitive and should be stored under inert atmosphere and low humidity to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-piperidinecarbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones, while reduction can yield thiols and sulfides.

Hydrolysis: In the presence of water, it hydrolyzes to form methanesulfonic acid and 4-piperidinecarboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and bases such as pyridine or triethylamine.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Sulfoxides and Sulfones: Formed from oxidation reactions.

Scientific Research Applications

Chemical Reactions

1-(Methylsulfonyl)-4-piperidinecarbonyl chloride exhibits versatile reactivity:

- Substitution Reactions : It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.

- Oxidation and Reduction : The compound can be oxidized to form sulfoxides and sulfones, while reduction can yield thiols and sulfides.

- Hydrolysis : In aqueous conditions, it hydrolyzes to produce methanesulfonic acid and 4-piperidinecarboxylic acid.

Chemistry

This compound serves as a valuable reagent in organic synthesis. Its ability to introduce the methylsulfonyl group into various molecular frameworks facilitates the development of complex organic compounds.

Biology and Medicine

The compound has shown promise in medicinal chemistry, particularly in drug development:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes such as Rho kinase, which plays a role in diseases like hypertension and cancer. This inhibition can lead to physiological effects, including smooth muscle relaxation.

- Antiproliferative Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The mechanism involves the activation of apoptotic pathways, suggesting potential for targeted cancer therapies.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique reactivity allows it to be incorporated into various formulations, including adhesives, coatings, and pharmaceuticals.

Cancer Cell Lines

In studies involving MDA-MB-231 and MCF-7 breast cancer cells, concentrations of this compound significantly reduced cell viability at micromolar levels. The selectivity for cancer cells over normal cells highlights its potential for targeted therapies.

Animal Models

Animal studies have revealed dosage-dependent effects of this compound. At lower doses, it is well-tolerated and effective in modulating metabolic pathways without significant toxicity. However, higher doses lead to adverse physiological responses, emphasizing the importance of dosage optimization for therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides and sulfonate esters, where the compound acts as a source of the methylsulfonyl group .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride with key analogs:

Biological Activity

1-(Methylsulfonyl)-4-piperidinecarbonyl chloride is a chemical compound with notable biological activities, particularly in medicinal chemistry. Its structure includes a piperidine ring substituted with a methylsulfonyl group and a carbonyl chloride, which contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound is known to act as an inhibitor of certain enzymes, which can lead to significant physiological effects.

Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on specific enzymes, including those involved in metabolic pathways. For instance, it has been shown to inhibit Rho kinase, which is implicated in various diseases such as hypertension and cancer. This inhibition can lead to smooth muscle relaxation and reduced cell proliferation, making it a candidate for therapeutic applications in cardiovascular diseases and cancer treatment .

Cytotoxicity and Antiproliferative Effects

This compound has demonstrated antiproliferative effects against various cancer cell lines. In vitro studies have indicated that the compound can induce apoptosis in cancer cells, particularly in models such as MDA-MB-231 (a triple-negative breast cancer cell line). The mechanism involves activation of apoptotic pathways, leading to increased annexin V-FITC positivity, suggesting significant potential for cancer therapy .

Case Studies

- Cancer Cell Lines : In studies involving MDA-MB-231 and MCF-7 breast cancer cells, concentrations of this compound were found to significantly reduce cell viability at micromolar levels. The compound's selectivity for cancer cells over normal cells was noted, indicating its potential for targeted therapy .

- Animal Models : Animal studies have further elucidated the dosage-dependent effects of this compound. At lower doses, it exhibited minimal toxicity while effectively modulating metabolic pathways. However, higher doses led to adverse physiological responses, underscoring the importance of dosage optimization in therapeutic applications .

Research Findings Summary

Q & A

Basic: What are the standard synthetic routes for 1-(methylsulfonyl)-4-piperidinecarbonyl chloride?

Answer:

The synthesis typically involves two key steps: (1) sulfonylation of the piperidine nitrogen and (2) carbonyl chloride formation.

- Sulfonylation: React 4-piperidinecarboxylic acid with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C. This step introduces the methylsulfonyl group to the piperidine nitrogen .

- Carbonyl chloride formation: Treat the intermediate (1-(methylsulfonyl)-4-piperidinecarboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride under reflux. The reaction is monitored by FT-IR for the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and the emergence of the acyl chloride peak (~1800 cm⁻¹). Purification is achieved via vacuum distillation or recrystallization .

Basic: How is the structure of this compound confirmed?

Answer:

A combination of spectroscopic and chromatographic methods is used:

- NMR: ¹H NMR should show signals for the piperidine ring protons (δ 1.5–3.5 ppm), the methylsulfonyl group (singlet at δ 3.0–3.2 ppm), and the carbonyl chloride moiety (no direct proton signal but inferred from reactivity). ¹³C NMR confirms the carbonyl carbon at ~170 ppm .

- Mass spectrometry (MS): High-resolution MS (HRMS) detects the molecular ion peak [M+H]⁺ with exact mass matching the theoretical value (C₈H₁₂ClNO₃S: 261.02 g/mol).

- Elemental analysis: Carbon, hydrogen, nitrogen, and sulfur percentages should align with calculated values (±0.3%) .

Advanced: How can discrepancies in spectral data for this compound be resolved during characterization?

Answer:

Common discrepancies arise from:

- Tautomerism or rotamers: Dynamic NMR (variable-temperature NMR) or 2D NMR (COSY, HSQC) can distinguish between rotational isomers of the piperidine ring or sulfonyl group .

- Impurity peaks: LC-MS or GC-MS identifies byproducts (e.g., unreacted starting materials or hydrolysis products). For example, hydrolysis of the acyl chloride to the carboxylic acid under humid conditions generates a peak at m/z 227 ([M+H]⁺ for 1-(methylsulfonyl)-4-piperidinecarboxylic acid) .

- Crystallinity issues: X-ray crystallography provides definitive structural confirmation if crystalline samples are obtainable .

Advanced: What strategies optimize the yield of this compound in large-scale syntheses?

Answer:

Key optimizations include:

- Reagent stoichiometry: Use 1.2 equivalents of MsCl to ensure complete sulfonylation and avoid residual piperidine starting material. Excess SOCl₂ (2.5 equivalents) drives the carbonyl chloride reaction to completion .

- Solvent selection: Replace DCM with toluene for improved scalability and easier recovery. Toluene’s higher boiling point (110°C) allows reflux without side reactions .

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine, 0.1 eq) to accelerate sulfonylation .

- Workup: Quench residual SOCl₂ with ice-cold sodium bicarbonate to minimize hydrolysis. Yield improvements from 65% to 85% have been reported .

Basic: What are the stability considerations for storing this compound?

Answer:

The compound is moisture-sensitive and thermally labile:

- Storage: Keep under inert gas (argon or nitrogen) at –20°C in sealed, desiccated containers. Use molecular sieves (4Å) to absorb trace moisture .

- Decomposition signs: Yellowing or gas evolution indicates hydrolysis to the carboxylic acid. Regular FT-IR checks (weekly) are recommended for long-term storage .

Advanced: How do reaction conditions influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:

The acyl chloride’s reactivity is modulated by:

- Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) stabilize the transition state, accelerating reactions with amines or alcohols. For example, coupling with piperazine in DMF at 0°C achieves >90% conversion in 2 hours .

- Temperature: Low temperatures (–10°C) reduce side reactions (e.g., sulfonyl group displacement).

- Additives: Scavengers like Hünig’s base (DIPEA) prevent HCl-induced side reactions during amide bond formation .

Basic: What analytical techniques assess the purity of this compound?

Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA. Purity >98% is indicated by a single peak at retention time ~6.2 minutes .

- Karl Fischer titration: Measures water content (<0.1% w/w acceptable) to ensure no hydrolysis .

- Chloride content assay: Argentometric titration confirms stoichiometric chloride (theoretical: 13.6%) .

Advanced: What are the common decomposition pathways, and how are they characterized?

Answer:

Decomposition occurs via:

- Hydrolysis: Acyl chloride reacts with moisture to form 1-(methylsulfonyl)-4-piperidinecarboxylic acid (confirmed by FT-IR loss of ~1800 cm⁻¹ peak) .

- Thermal degradation: Heating above 80°C cleaves the sulfonyl group, producing SO₂ (detected by GC-MS) and 4-piperidinecarbonyl chloride .

- Photolysis: UV exposure generates radicals, leading to cross-linked byproducts (identified by LC-MS with m/z >500) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors .

- Spill management: Neutralize spills with sodium bicarbonate and absorb with vermiculite.

- First aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .

Advanced: How does the methylsulfonyl group influence the compound’s electronic and steric properties in catalysis?

Answer:

- Electronic effects: The sulfonyl group is electron-withdrawing, reducing electron density on the piperidine nitrogen (pKa ~0.5–1.0) and enhancing acyl chloride electrophilicity .

- Steric effects: The methyl group introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butanol). Kinetic studies show a 40% decrease in reaction rate compared to non-sulfonylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.